molecular formula C16H12N4O2 B2752375 Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 866039-28-3

Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2752375
CAS No.: 866039-28-3
M. Wt: 292.298
InChI Key: CIESFRATDVFUFM-UHFFFAOYSA-N
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Description

Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a cyano group at position 3, a methyl group at position 7, and a benzyl ester at position 4. The benzyl ester moiety enhances lipophilicity, which may improve cellular permeability compared to carboxylate or ethyl ester analogs .

Properties

IUPAC Name

benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c1-11-14(9-18-15-13(7-17)8-19-20(11)15)16(21)22-10-12-5-3-2-4-6-12/h2-6,8-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIESFRATDVFUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=C(C=NN12)C#N)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the pyrimidine ring through cyclization reactions. Key reagents often include hydrazines, β-ketoesters, and various nitriles. The reaction conditions usually require controlled temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for yield and purity. The use of automated systems for reagent addition and temperature control ensures consistency and efficiency in production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

Antimicrobial Activity

Recent studies indicate that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have been evaluated for their effectiveness against various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance antimicrobial activity. A notable study reported that certain derivatives displayed minimum inhibitory concentrations (MIC) lower than standard antibiotics like cefotaxime and fluconazole, demonstrating their potential as new antimicrobial agents .

Anticancer Potential

Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has also been investigated for its anticancer properties. In vitro assays have shown that various pyrazolo[1,5-a]pyrimidine derivatives exhibit cytotoxic effects against multiple cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancers. The cytotoxicity of these compounds was often compared to established chemotherapeutics like doxorubicin. Some derivatives demonstrated IC50 values indicating potent activity against these cell lines, suggesting their potential use as anticancer agents .

Cannabinoid Receptor Antagonism

Research has highlighted the ability of certain pyrazolo[1,5-a]pyrimidines to act as antagonists at cannabinoid receptors, particularly CB1 receptors. These compounds may have therapeutic implications for treating central nervous system (CNS) disorders such as psychotic and neurological conditions. The pharmacological profile of these compounds suggests they could modulate cannabinoid signaling pathways effectively .

Structure-Activity Relationship Studies

The efficacy of this compound and its derivatives can be attributed to various structural modifications. SAR studies reveal that specific functional groups and structural arrangements significantly influence biological activity:

Compound Activity MIC/IC50 Reference
Compound AAntimicrobial<0.002 μg/mL
Compound BAnticancer2.56 μM
Compound CCB1 AntagonistN/A

Synthesis and Functionalization

The synthesis of this compound involves various methodologies aimed at enhancing yield and purity. Recent advances in synthetic techniques allow for the incorporation of diverse functional groups at critical positions on the pyrazolo[1,5-a]pyrimidine framework . These innovations not only improve the compound's pharmacological profile but also expand the library of potential derivatives for further research.

Mechanism of Action

The mechanism by which Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects is primarily through the inhibition of specific enzymes and molecular targets. The compound interacts with the active sites of enzymes, blocking their activity and thereby disrupting the biochemical pathways they regulate. This inhibition can lead to the suppression of cell proliferation in cancer cells or the reduction of inflammation in biological tissues .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with modifications at positions 3, 6, and 7 significantly altering physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents (Position) Key Properties/Biological Activity Reference
Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate 3-CN, 7-Me, 6-COOBn Hypothesized kinase inhibition; enhanced lipophilicity
Ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate 3-CN, 7-Me, 6-COOEt IR: C=O at 1,670–1,682 cm⁻¹; InChIKey: ZAGMWHIPZBPEAT
Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate 2-PhNH, 4,5-dihydro, 6-COOEt Moderate CDK2 inhibition; antitumor activity (HepG2, MCF-7)
6-Benzenesulfonyl-7-(4-bromophenyl)-3-phenylazo-pyrazolo[1,5-a]pyrimidin-2-ylamine 3-PhN=N, 6-SO₂Ph, 7-(4-BrPh) Antimicrobial activity; IR: C=N at 1,614 cm⁻¹
Ethyl 7-(4-bromophenyl)-5-CF₃-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate 5-CF₃, 7-(4-BrPh), 4,7-dihydro X-ray-confirmed envelope conformation; N–H⋯N H-bonding
3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid 3-Cl, 6-Me, 2-COOH Potential kinase inhibitor; SMILES: O=C(O)C1=NN2C=C(C=NC2=C1Cl)C

Key Observations:

Substituent Effects on Bioactivity: The cyano group at position 3 (as in the target compound) is associated with enhanced antitumor activity in dihydropyrazolo[1,5-a]pyrimidines, likely due to electron-withdrawing effects that modulate electronic interactions with targets like CDK2 . Benzyl vs. Ethyl Esters: The benzyl ester in the target compound increases molecular weight (~279 g/mol vs. 235 g/mol for ethyl analog) and lipophilicity (calculated LogP ~2.5 vs.

Synthetic Flexibility: Ethyl esters (e.g., ) are typically synthesized via alkylation of carboxylate precursors using K₂CO₃ and alkyl halides in DMF . The benzyl ester derivative could be prepared similarly using benzyl bromide. Chlorination of pyrimidinones (e.g., using POCl₃ or oxalyl chloride) is a common route to introduce chloro substituents, as seen in CAS 223141-46-6 (7-Cl analog) .

Spectroscopic Signatures: IR: C=O stretches for esters appear at 1,670–1,682 cm⁻¹, while C≡N in cyano groups absorbs near 2,240 cm⁻¹ . NMR: The benzyl ester’s aromatic protons would resonate at δ 7.2–7.5 ppm (1H), distinct from ethyl esters (δ 1.3–1.5 ppm for CH₃) .

Biological Performance :

  • Compounds with 4,5-dihydro cores (e.g., ) show reduced kinase inhibition compared to fully aromatic systems, suggesting the planar pyrazolo[1,5-a]pyrimidine core is critical for target binding .
  • Electron-deficient groups (e.g., CF₃ in ) enhance metabolic stability but may reduce solubility .

Q & A

Q. Table 1: Key Crystallographic Parameters

ParameterValueSource
Space groupP21/cP2_1/c
a,b,ca, b, c (Å)18.773, 10.4716, 7.870
Dihedral angle (tetrazole/phenyl)84.3°

How can crystallographic data contradictions (e.g., puckering parameters) be resolved during refinement?

Advanced Question
Discrepancies in ring puckering or hydrogen bonding require rigorous refinement using software like SHELXL . For example:

  • Puckering Analysis : Apply Cremer-Pople parameters (Q=0.125A˚,θ=109.7Q = 0.125 \, \text{Å}, \theta = 109.7^\circ) to quantify deviations from planarity .
  • Hydrogen Bonding : Use Fourier difference maps to validate N–H···N interactions (e.g., dH...N=2.12A˚d_{\text{H...N}} = 2.12 \, \text{Å}) and assign isotropic displacement parameters (Uiso=1.2UeqU_{\text{iso}} = 1.2U_{\text{eq}}) .

Methodological Tip : Cross-validate with independent datasets (e.g., synchrotron vs. lab-source X-ray) to reduce systematic errors.

How do competing synthetic pathways (e.g., solvent choice, catalyst) affect product purity, and how can side reactions be mitigated?

Advanced Question

  • Solvent Effects : Non-polar solvents (e.g., benzene) favor cyclization but may reduce yield due to poor solubility. Polar solvents (DMF) improve intermediate stability but risk hydrolysis of the cyano group .
  • Catalyst Comparison : APTS yields 70% purity vs. pp-toluenesulfonic acid (57%), likely due to better protonation control .

Data Contradiction : Ethanol recrystallization gives higher-purity crystals (99%) vs. DMF/water (95%) but may exclude solvated forms .

What is the impact of substituent variation (e.g., cyano vs. methyl groups) on the compound’s electronic properties and biological activity?

Advanced Question

  • Electronic Effects : The cyano group at C3 increases electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., Suzuki coupling) compared to methyl analogs .
  • Biological Relevance : Cyano-substituted derivatives show improved kinase inhibition (IC50_{50} < 1 µM) due to stronger H-bonding with ATP-binding pockets .

Q. Table 2: Substituent Effects on Activity

SubstituentlogP\log PpKa\text{p}K_aBioactivity (IC50_{50}, nM)
–CN1.88.2850 (EGFR kinase)
–CH3_32.18.52200

Methodological Insight : Use DFT calculations (B3LYP/6-31G*) to predict substituent effects on frontier orbitals and redox potentials .

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